![molecular formula C17H19N7O B5542973 2-anilino-N-[2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5542973.png)

2-anilino-N-[2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]-5-pyrimidinecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

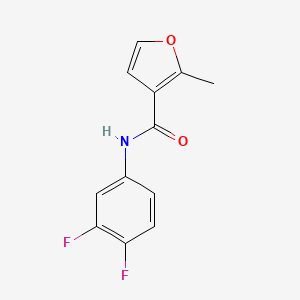

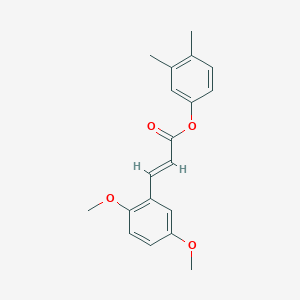

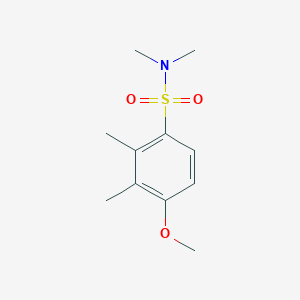

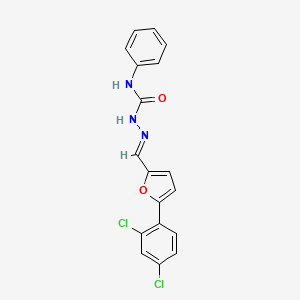

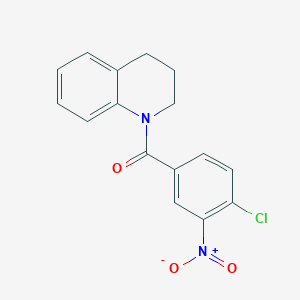

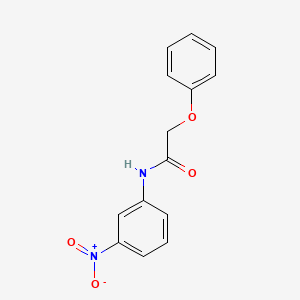

The synthesis of compounds similar to 2-anilino-N-[2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]-5-pyrimidinecarboxamide often involves reactions of specific enaminones with arylguanidinium nitrates or similar reagents. For example, compounds with a structure related to our compound of interest have been obtained by reacting benzimidazole-substituted enaminones with arylguanidinium nitrates (Determann et al., 2012).

Molecular Structure Analysis

The molecular structure of such compounds is typically characterized using techniques like nuclear magnetic resonance (NMR), infrared (IR), ultraviolet (UV), mass spectrometry (MS), and X-ray crystallography. These methods provide insights into the geometric parameters and spectral data, confirming the structural composition of the synthesized compounds (Ranjbar‐Karimi et al., 2010).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, leading to the formation of different derivatives with potential biological activities. For instance, heating certain triazole derivatives in specific conditions can lead to rearrangements and the formation of pyrimidine derivatives, illustrating the chemical versatility of the core structure (Sutherland & Tennant, 1971).

Applications De Recherche Scientifique

Organic Synthesis Applications

Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds, such as 1,2,4-triazolo[1,5-c]pyrimidines, from enamino nitriles through O-ethylformimide intermediates demonstrates the chemical versatility of related pyrimidine derivatives. These compounds are of interest due to their potential pharmacological properties (Wamhoff et al., 1993).

Medicinal Chemistry Applications

Antiproliferative Activity

Some derivatives of pyrimidine, specifically 2-anilino-4-(benzimidazol-2-yl)-pyrimidines, have been synthesized and shown to inhibit cancer-related protein kinases, demonstrating antiproliferative activity against several cancer cell lines. This highlights the compound's potential as a scaffold for developing multikinase inhibitors with anticancer properties (Determann et al., 2012).

Supramolecular Chemistry Applications

Hydrogen-bonded Supramolecular Assemblies

The study of pyrimidine derivatives in forming hydrogen-bonded supramolecular assemblies emphasizes their utility in constructing complex molecular architectures. These structures are analyzed for their potential in various applications, including molecular recognition and catalysis (Fonari et al., 2004).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-anilino-N-[2-(4-ethyl-1,2,4-triazol-3-yl)ethyl]pyrimidine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N7O/c1-2-24-12-21-23-15(24)8-9-18-16(25)13-10-19-17(20-11-13)22-14-6-4-3-5-7-14/h3-7,10-12H,2,8-9H2,1H3,(H,18,25)(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXUOTGBRUZFGJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NN=C1CCNC(=O)C2=CN=C(N=C2)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-anilino-N-[2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]-5-pyrimidinecarboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-ethyl-2,3-dimethyl-N-[(3R)-3-piperidinyl]pyrazolo[1,5-a]pyrimidin-7-amine dihydrochloride](/img/structure/B5542904.png)

![N-methyl-N-[3-(1H-tetrazol-5-yl)benzyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5542911.png)

![N-(2-methylphenyl)-N'-(4-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5542917.png)

![3-[(4-methyl-2-pyrimidinyl)oxy]-N-phenylbenzamide](/img/structure/B5542919.png)

![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5542958.png)

![11-(1H-benzimidazol-1-yl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5542968.png)

![4-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoic acid](/img/structure/B5542971.png)

![1-(cyclohexylcarbonyl)-4-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B5542992.png)